molecular formula C11H14N2O3 B5150396 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol

2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol

Cat. No.: B5150396
M. Wt: 222.24 g/mol
InChI Key: XUEHUTJHFKPNAQ-UHFFFAOYSA-N
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Description

2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol, also known as tiaprofenic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It belongs to the class of pyrazolidine carboxylic acid derivatives and is structurally related to other NSAIDs such as aspirin, ibuprofen, and naproxen. Tiaprofenic acid has been found to be effective in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders.

Mechanism of Action

Tiaprofenic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. Tiaprofenic acid selectively inhibits the activity of COX-2 enzymes, which are primarily responsible for the production of prostaglandins during inflammation. By inhibiting the activity of COX-2 enzymes, 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects
Tiaprofenic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Tiaprofenic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory genes. In addition, this compound acid has been found to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

Tiaprofenic acid has several advantages for lab experiments. It is readily available and can be synthesized easily. It has also been extensively studied for its anti-inflammatory and analgesic properties, making it a well-established model drug for these conditions. However, 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid also has some limitations. It has been found to have some toxic effects on the liver and kidneys, and caution should be exercised when using it in animal studies. In addition, this compound acid has been found to have some variability in its pharmacokinetics, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid research. One area of interest is the investigation of its potential use in the treatment of other conditions such as migraine headaches and dysmenorrhea. Another area of interest is the development of this compound acid analogs with improved pharmacokinetic and toxicological profiles. In addition, the mechanism of action of this compound acid could be further elucidated, particularly with respect to its antioxidant properties and its effects on other signaling pathways. Finally, this compound acid could be investigated for its potential use in combination with other drugs for the treatment of inflammatory and pain conditions.

Synthesis Methods

Tiaprofenic acid can be synthesized by the reaction of 2-hydroxybenzoyl chloride with 1-methyl-3-pyrazolidinone in the presence of a base such as sodium hydroxide. The reaction results in the formation of 2-(2-hydroxybenzoyl)-1-methyl-3-pyrazolidinol acid as a white crystalline solid with a melting point of 176-178°C.

Scientific Research Applications

Tiaprofenic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. Tiaprofenic acid has also been investigated for its potential use in the treatment of other conditions such as migraine headaches, dysmenorrhea, and postoperative pain.

Properties

IUPAC Name

(5-hydroxy-2-methylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-12-7-6-10(15)13(12)11(16)8-4-2-3-5-9(8)14/h2-5,10,14-15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEHUTJHFKPNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(N1C(=O)C2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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